molecular formula C25H22ClN5O2S B1684437 Birabresib CAS No. 202590-98-5

Birabresib

Numéro de catalogue B1684437
Numéro CAS: 202590-98-5
Poids moléculaire: 491.99248
Clé InChI: GNMUEVRJHCWKTO-FQEVSTJZSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Birabresib (also known as OTX-015 or MK-8628) is an experimental small molecule inhibitor of BRD2, BRD3, and BRD4 . It is under investigation for the treatment of cancer . It is currently in clinical trials for leukemia and glioblastoma .


Molecular Structure Analysis

This compound has a molecular formula of C25H22ClN5O2S and a molar mass of 491.99 g/mol . The IUPAC name for this compound is 2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetraazatricyclo[8.3.0.0^{2,6}]trideca-2(6),4,7,10,12-pentaen-9-yl]-N-(4-hydroxyphenyl)acetamide .


Physical And Chemical Properties Analysis

This compound is a small molecule with a weight average of 491.99 and a monoisotopic mass of 491.1182738 . Its chemical formula is C25H22ClN5O2S .

Applications De Recherche Scientifique

Traitement du cancer

Le Birabresib est un inhibiteur de bromodomaine de première classe avec une activité dans certains tumeurs hématologiques . Il a été utilisé dans le développement clinique d'inhibiteurs BET de petites molécules, soulignant l'intérêt et l'importance de cette famille de protéines comme cible anticancéreuse .

Inhibition du lecteur épigénétique

Le this compound est connu pour inhiber la famille des protéines du domaine bromodomaine et du domaine extra-terminal (BET) des mammifères, qui sont des lecteurs épigénétiques de l'acétylation des histones avec une large spécificité . Ces protéines régulent de nombreux gènes liés au cancer et à l'immunité .

Ciblage des bromodomaines

Les approches actuelles ciblant les protéines BET pour le traitement du cancer reposent sur des mimétiques de l'acétylation pour empêcher les bromodomaines de se lier à la chromatine . Le this compound est un de ces agents qui cible les bromodomaines .

Chimères de ciblage de la protéolyse (PROTAC)

La conception de chimères de ciblage de la protéolyse des protéines BET (PROTAC) est l'une des nouvelles stratégies où le this compound a été utilisé . Les PROTAC sont une classe de médicaments qui induisent la dégradation des protéines cibles .

Thérapie combinée

Outre le traitement en monothérapie, les inhibiteurs BET tels que le this compound ont également été associés à d'autres modalités chimiothérapeutiques pour le traitement du cancer, démontrant des résultats cliniques favorables .

Traitement du lymphome à grandes cellules B en effusion non lié au HHV8

Le this compound a montré une activité antitumorale contre le lymphome à grandes cellules B en effusion non lié au HHV8 in vitro et in vivo . Les souris traitées au this compound n'ont présenté aucun signe ou symptôme de toxicité, tels que la perte de poids progressive ou les changements de comportement indiquant un stress et une douleur .

Orientations Futures

Birabresib is currently under investigation in clinical trials for leukemia and glioblastoma . Future studies of this compound must consider intermittent scheduling to possibly mitigate the toxicities of chronic dosing . The insights gained by understanding how the genome and epigenome cooperate in high-grade gliomas will guide the design of future therapeutic strategies that utilize dual inhibition with improved efficacy and overall survival .

Mécanisme D'action

Target of Action

Birabresib, also known as MK-8628 or OTX015, is a potent inhibitor of the Bromodomain and Extra Terminal domain (BET) proteins . The BET family of proteins, which includes BRD2, BRD3, BRD4, and BRDT, are essential epigenetic regulators of transcription . They play a crucial role in cell survival, proliferation, differentiation, and apoptosis .

Mode of Action

This compound interacts with its targets, the BET proteins, by binding to them and inhibiting their function . This inhibition disrupts the transcription of key signaling pathways that sustain cell viability .

Biochemical Pathways

This compound affects several biological pathways. In high-grade gliomas, this compound has been found to activate the AKT/mTOR pathway by increasing the level of SESN3, a protein coding gene for stress-inducible protein, sestrin 3 .

Pharmacokinetics

The pharmacokinetics of this compound have been studied in a phase Ib trial. The drug showed a dose-proportional increase in exposure and rapid absorption .

Result of Action

The molecular and cellular effects of this compound’s action include changes in gene expression and disruption of key signaling pathways. This leads to a decrease in cell viability and can result in antitumor activity . In a phase Ib trial, this compound achieved partial responses in 3 of 10 patients with nuclear protein in testis midline carcinoma (NMC) .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the type of cancer and the presence of specific genetic alterations can affect the drug’s action . . Future studies of this compound must consider intermittent scheduling to possibly mitigate the toxicities of chronic dosing .

Propriétés

IUPAC Name

2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]-N-(4-hydroxyphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22ClN5O2S/c1-13-14(2)34-25-22(13)23(16-4-6-17(26)7-5-16)28-20(24-30-29-15(3)31(24)25)12-21(33)27-18-8-10-19(32)11-9-18/h4-11,20,32H,12H2,1-3H3,(H,27,33)/t20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNMUEVRJHCWKTO-FQEVSTJZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1C(=NC(C3=NN=C(N32)C)CC(=O)NC4=CC=C(C=C4)O)C5=CC=C(C=C5)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC2=C1C(=N[C@H](C3=NN=C(N32)C)CC(=O)NC4=CC=C(C=C4)O)C5=CC=C(C=C5)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22ClN5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701103937
Record name Birabresib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701103937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

492.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

202590-98-5
Record name (6S)-4-(4-Chlorophenyl)-N-(4-hydroxyphenyl)-2,3,9-trimethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepine-6-acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=202590-98-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Birabresib [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0202590985
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Birabresib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15189
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Birabresib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701103937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BIRABRESIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X40LKS49S3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Birabresib
Reactant of Route 2
Reactant of Route 2
Birabresib
Reactant of Route 3
Reactant of Route 3
Birabresib
Reactant of Route 4
Birabresib
Reactant of Route 5
Birabresib
Reactant of Route 6
Birabresib

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.